Crystallographic Polymorphism: Centrosymmetric Phase Specificity
Chlorotris(triphenylphosphine)copper(I) crystallizes in a centrosymmetric polymorph (space group C2/c) at 150 K with unit cell parameters a = 43.253(3) Å, b = 9.9863(8) Å, c = 44.354(3) Å, β = 113.496(4)°, and cell volume = 17570(2) ų, containing two crystallographically independent molecules per asymmetric unit [1]. In contrast, the previously reported polymorph of the same compound crystallizes in the noncentrosymmetric space group P3 with three crystallographically independent molecules per asymmetric unit [2]. The bromotris(triphenylphosphine)copper(I) analog has not been reported to form a corresponding C2/c centrosymmetric polymorph under comparable conditions, limiting the direct crystallographic comparability of the two halide variants.
| Evidence Dimension | Crystal structure polymorphism (space group and unit cell parameters) |
|---|---|
| Target Compound Data | Space group C2/c; a = 43.253 Å, b = 9.986 Å, c = 44.354 Å, β = 113.496°, V = 17570 ų; two independent molecules per asymmetric unit |
| Comparator Or Baseline | Chloro analog P3 polymorph: space group P3; three independent molecules per asymmetric unit (baseline for polymorphism comparison); bromo analog: no reported C2/c centrosymmetric polymorph (class-level absence) |
| Quantified Difference | Distinct polymorph accessible for chloro complex only; unit cell volume difference between C2/c and P3 polymorphs |
| Conditions | Single-crystal X-ray diffraction at 150 K (C2/c polymorph) vs. room temperature determination (P3 polymorph) |
Why This Matters
Polymorph-specific crystallization directly affects solid-state handling, solubility, and reproducibility in crystal-dependent applications; the C2/c phase provides a structurally well-defined, centrosymmetric alternative to the P3 polymorph for solid-state studies.
- [1] Machado, A.; Manzoni de Oliveira, G. N.; Fenner, H.; Burrow, R. A. A centrosymmetric polymorph of chloridotris(triphenylphosphine-κP)copper(I) at 150 K. Acta Crystallogr. Sect. C 2008, 64 (6), m233–m236. View Source
- [2] Gill, J. T.; Mayerle, J. J.; Welcker, P. S.; Lewis, D. F.; Ucko, D. A.; Barton, D. J.; Stowens, D.; Lippard, S. J. Structural investigations of metal complexes with bridging ligands. 1. Structural characterization of tris(triphenylphosphine)copper(I) chloride and related complexes. Inorg. Chem. 1976, 15 (5), 1155–1168. View Source
